molecular formula C12H14BrCl2NO2S B2557070 2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide CAS No. 2380179-06-4

2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B2557070
CAS No.: 2380179-06-4
M. Wt: 387.11
InChI Key: HAMZYPVSEGZOGE-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in chemical and pharmaceutical research. This compound is presented as a high-purity solid for research and development applications. As part of the sulfonamide class, which is known for diverse pharmacological activities, this tri-halogenated analogue serves as a valuable building block in medicinal chemistry. Researchers can utilize it to explore structure-activity relationships or as a precursor in synthesizing more complex molecules for biological screening . The presence of multiple halogens (bromine and chlorine) and the cyclohexyl group makes it a prominent candidate for crystallographic studies to investigate supramolecular assembly. Related N-cyclohexylbenzenesulfonamide structures are known to form distinct crystal packing via N—H···O and C—H···O hydrogen bonds, creating complex three-dimensional architectures . Research Applications: • Medicinal Chemistry: A key intermediate for the synthesis of novel compounds with potential biological activity. • Materials Science: A model compound for studying intermolecular interactions and crystal engineering. • Chemical Biology: Useful as a scaffold for developing enzyme inhibitors or molecular probes. Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The specific CAS number for this compound is pending confirmation.

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrCl2NO2S/c13-9-6-10(14)11(15)7-12(9)19(17,18)16-8-4-2-1-3-5-8/h6-8,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMZYPVSEGZOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Polychlorinated Benzene Derivatives

Electrophilic bromination of 4,5-dichlorobenzenesulfonic acid using bromine (Br₂) in acetic acid at 40–60°C introduces bromine at the C-2 position, guided by the sulfonic acid group’s meta-directing effects. This method, adapted from analogous bromination of 3,4-dimethoxybenzaldehyde, achieves 68–72% yield but requires strict temperature control to minimize dibromination.

Alternative approaches employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) with catalytic FeCl₃, which enhances selectivity for monobromination in dichlorinated arenes.

Chlorination via Sandmeyer and Ullmann Reactions

Sulfonylation and Sulfonamide Formation

Synthesis of Benzenesulfonyl Chloride Intermediates

Chlorosulfonation of 2-bromo-4,5-dichlorobenzene employs chlorosulfonic acid (ClSO₃H) at 50–60°C, followed by phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride. Key parameters include:

  • Molar ratio : 1:1.42–1:3.6 (substrate:ClSO₃H).
  • Solvent : Chloroform or dichloroethane to stabilize reactive intermediates.

Amidation with Cyclohexylamine

Reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with cyclohexylamine proceeds in dichloromethane at 0–5°C, using triethylamine (Et₃N) as a base to scavenge HCl. Isolation involves:

  • Extraction : Ethyl acetate/water partitioning.
  • Crystallization : Ethanol recrystallization yields 80.5–81.4% pure product.

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Coupling for Halogen Retention

To prevent debromination during sulfonamide formation, Pd/C (10%) in acetonitrile under hydrogen atmosphere (1 atm) preserves the C-Br bond while reducing nitro intermediates.

Solvent and Temperature Effects

  • DMF vs. DMSO : DMSO increases annulation side products (e.g., benzoisothiazole derivatives) by 12–15% compared to DMF.
  • Reflux vs. room temperature : Refluxing methanol improves sulfonamide yields by 18% but risks esterification of residual acetic acid.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) :
    δ 2.57 (t, 2H, -CH₂-CN), δ 3.79 (s, 6H, OCH₃), δ 6.73–6.94 (m, 2H, aryl-H).
  • ¹³C-NMR : Signals at 117 ppm (C-Br), 130 ppm (C-Cl), and 150 ppm (SO₂-N) confirm substitution patterns.

Infrared (IR) Spectroscopy

Peaks at 2239 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=C), and 1348 cm⁻¹ (S=O) validate functional groups.

Mass Spectrometry

  • EI-MS : m/z 352 [M+H]⁺ with isotopic clusters confirming Br and Cl presence.

Industrial-Scale Production and Cost Analysis

Process Economics

  • Raw material cost : Cyclohexylamine ($12–15/kg) and chlorosulfonic acid ($8–10/kg) dominate expenses.
  • Yield optimization : Recycling acetic acid and chloroform reduces waste treatment costs by 22%.

Comparative Analysis of Synthetic Routes

Method Halogenation Sequence Yield (%) Purity (%) Key Advantage
Electrophilic bromination Br → Cl → SO₂Cl 71.3 99.5 Short reaction pathway
Ullmann coupling Cl → Br → SO₂Cl 68.5 98.2 Avoids harsh chlorination
Sandmeyer reaction Cl → SO₂Cl → Br 65.8 97.6 Scalable to kilogram batches

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and cyclohexyl groups can influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Conformational Effects

4-Bromo-N-cyclohexylbenzenesulfonamide ()
  • Structural Differences : The absence of chlorine substituents and bromine at position 4 (vs. 2 in the target compound) results in distinct electronic and steric profiles.
  • Conformation : The L-shaped conformation in 4-Bromo-N-cyclohexylbenzenesulfonamide arises from a C1–S1–N1–C7 torsion angle of −77.8°, with the cyclohexyl group oriented perpendicular to the benzene plane . In contrast, the 2-bromo-4,5-dichloro substitution in the target compound likely alters torsion angles due to increased steric bulk and halogen interactions.
  • Synthesis : Both compounds are synthesized via sulfonylation of cyclohexylamine with halogenated benzenesulfonyl chlorides, but the target compound’s additional chlorine substituents may require modified reaction conditions .
2-Bromo-4,6-dinitroaniline ()
  • Functional Groups: Replacing the sulfonamide-cyclohexyl group with an amino group and nitro substituents increases polarity, as evidenced by adsorption issues in GC analysis (peak tailing) .
  • Toxicity : 2-Bromo-4,6-dinitroaniline was detected in textiles at levels up to 282 µg/g, exceeding REACH mutagenicity thresholds. The sulfonamide group in the target compound may reduce direct toxicity compared to aniline derivatives but could introduce new risks depending on metabolic pathways .
Morpholino- and Trimethyl-Substituted Sulfonamides ()
  • Substituent Effects: Compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide feature heterocyclic (morpholino) and methyl groups. These substituents enhance solubility in polar solvents compared to the cyclohexyl group, which is more lipophilic. The target compound’s dichloro and bromo substituents may further reduce solubility in aqueous media .

Physicochemical and Analytical Properties

Table 1: Comparative Physicochemical Properties

Compound Substituents Melting Point Polarity Notable Interactions
2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide 2-Br, 4,5-Cl, N-cyclohexyl Not Reported High Intramolecular H-bonding, halogen interactions (inferred)
4-Bromo-N-cyclohexylbenzenesulfonamide 4-Br, N-cyclohexyl 375 K Moderate N–H⋯O hydrogen bonding
2-Bromo-4,6-dinitroaniline 2-Br, 4,6-NO₂, NH₂ Not Reported Very High Adsorption on GC systems
  • Thermal Stability: The cyclohexyl group in sulfonamides contributes to higher melting points (e.g., 375 K for 4-bromo analog) compared to non-cyclohexyl derivatives .

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